molecular formula C16H15Cl2NOS B5873558 N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide

N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide

Cat. No. B5873558
M. Wt: 340.3 g/mol
InChI Key: VAKLEGCJUIFGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as CB-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CB-2 belongs to the family of benzylthio compounds and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been found to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain, and protecting against neurodegeneration. It has also been found to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its potent anti-inflammatory and analgesic effects. However, N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has also been found to have limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide. One area of interest is the potential use of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide and to identify potential side effects and limitations of its use. Finally, there is a need for additional studies to determine the optimal dosing and administration of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in various disease states.

Synthesis Methods

N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of a base. The resulting product is then purified using chromatography or recrystallization.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has been found to have anti-inflammatory effects, which make it a potential treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-3-1-5-12(14)9-19-16(20)11-21-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLEGCJUIFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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